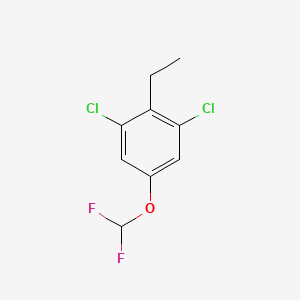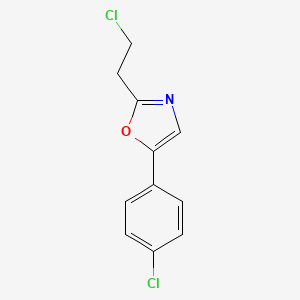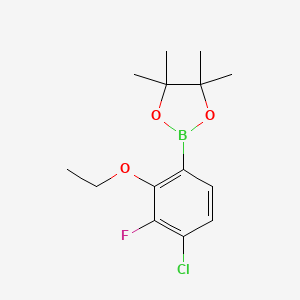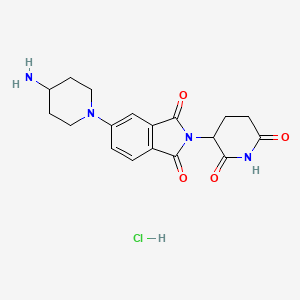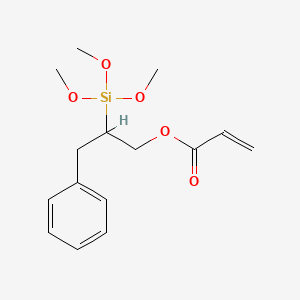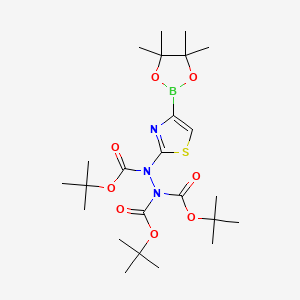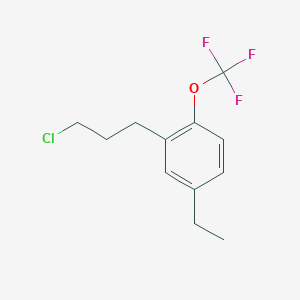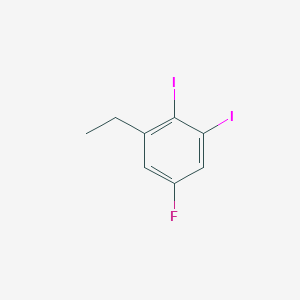
1,2-Diiodo-3-ethyl-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-3-ethyl-5-fluorobenzene: is an aromatic compound characterized by the presence of two iodine atoms, one ethyl group, and one fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-ethyl-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the iodination of 3-ethyl-5-fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diiodo-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Diiodo-3-ethyl-5-fluorobenzene is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.
Wirkmechanismus
The mechanism of action of 1,2-diiodo-3-ethyl-5-fluorobenzene depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new substituents. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diiodo-4-ethyl-5-fluorobenzene
- 1,2-Diiodo-3-methyl-5-fluorobenzene
- 1,2-Diiodo-3-ethyl-4-fluorobenzene
Comparison: 1,2-Diiodo-3-ethyl-5-fluorobenzene is unique due to its specific substitution pattern The presence of both iodine and fluorine atoms on the benzene ring imparts distinct electronic and steric properties, making it different from other similar compounds
Eigenschaften
Molekularformel |
C8H7FI2 |
|---|---|
Molekulargewicht |
375.95 g/mol |
IUPAC-Name |
1-ethyl-5-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
FGDHYSHICQULDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
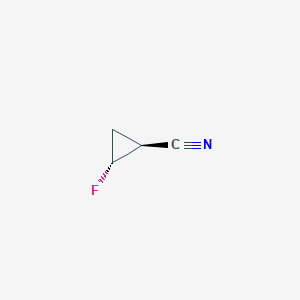
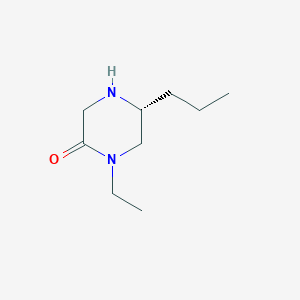
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
